4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile
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Description
“4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile” is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 g/mol . The IUPAC name for this compound is 4-(2-azabicyclo[2.2.1]heptan-2-yl)butanenitrile .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]heptanes has been reported in the literature. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed, which resulted in a range of 2-azabicyclo[2.2.1]heptanes . These were obtained in high yields with excellent enantioselectivities .Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C10H16N2/c11-5-1-2-6-12-8-9-3-4-10(12)7-9/h9-10H,1-4,6-8H2 . The Canonical SMILES for this compound is C1CC2CC1CN2CCCC#N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.25 g/mol . It has an XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 27 Ų . The compound has a complexity of 203 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeting Rho-Associated Protein Kinase (ROCK): 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile is a key structural motif found in synthetic compounds that act as inhibitors of ROCK. ROCK plays a crucial role in cell migration, proliferation, and cytoskeletal dynamics, making it an attractive target for drug development in areas such as cancer, cardiovascular diseases, and neurological disorders .
Catalysis and Green Chemistry
- Palladium-Catalyzed Reactions: The compound’s bicyclic framework could be employed in palladium-catalyzed transformations. For instance, it might participate in efficient C-C bond-forming reactions, contributing to greener synthetic methodologies .
Pharmaceutical Reference Standards
- Quality Control and Testing: 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile serves as a reference standard for pharmaceutical testing. Its high quality ensures accurate results in analytical laboratories .
properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11/h1-2,4-5,11,13H,3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNZXFYHZTLRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Azabicyclo[2.2.1]heptan-2-yl}benzonitrile |
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